Rivaroxaban is a synthetically-derived anticoagulant agent that acts as a direct factor Xa inhibitor. [] It falls under the classification of oxazolidinones, a group of heterocyclic organic compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms. [] Rivaroxaban has emerged as a significant focus in scientific research due to its potential in preventing and treating thromboembolic disorders. []
One method for synthesizing Rivaroxaban involves reacting the hydrochloride salt of 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide with a toluene solution of 5-chlorothiophene-2-carbonyl chloride. [] This reaction is carried out in a mixed solution of acetone and water, with triethylamine acting as a base. [] After the reaction, crude Rivaroxaban is obtained through standard solid-liquid separation and drying techniques. [] The crude product is then purified through recrystallization using a mixed solvent of water and acetic acid. [] This method aims to produce high-purity Rivaroxaban suitable for large-scale production. []
Rivaroxaban exhibits its anticoagulant activity by directly and competitively inhibiting factor Xa. [, ] Unlike indirect inhibitors that rely on the cofactor antithrombin, Rivaroxaban directly interacts with the active site of factor Xa to exert its inhibitory effect. [] This mechanism differentiates Rivaroxaban from other anticoagulant classes like fractionated heparins and indirect factor Xa inhibitors. [] By inhibiting factor Xa, Rivaroxaban disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin and subsequently hindering the formation of fibrin clots. [, , ]
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4